![molecular formula C12H18O4 B133838 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- CAS No. 62572-90-1](/img/structure/B133838.png)
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-
Overview
Description
“1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-” is also known as Metoprolol Tartrate Impurity D or Metoprolol Succinate Impurity D . It is a synthetic intermediate metabolized from the drug product 3- [4- (2-Methoxyethyl)phenoxy]propionic acid .
Synthesis Analysis
The synthesis of this compound has been accomplished in two steps, starting from 4-(2-methoxyethyl)phenol. The first step involves a KOH-mediated substitution with epichlorohydrin, followed by H2SO4 catalyzed hydrolysis of the formed epoxide .Molecular Structure Analysis
The molecular formula of this compound is C12H18O4, and it has a molecular weight of 226.27 g/mol .Chemical Reactions Analysis
As a synthetic intermediate, this compound is metabolized from the drug product 3- [4- (2-Methoxyethyl)phenoxy]propionic acid .Scientific Research Applications
Metoprolol Impurity D Synthesis
Metoprolol is a widely used β1-selective adrenergic receptor blocker. The compound we’re discussing, 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol, is an impurity (Impurity D) detected in Metoprolol tartrate. .
Kinetic Resolution of Racemic Intermediates
In a study, Pseudomonas fluorescens lipase (PFL) was explored as a biocatalyst for the kinetic resolution of a racemic intermediate, specifically (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol . This intermediate is relevant to the synthesis of metoprolol, an important β1-blocker drug .
Greener Synthesis Approaches
Researchers have investigated greener synthetic methods for producing Impurity D. One study focused on the synthesis of Impurity D starting from Epichlorhydrin under different conditions, including ultrasound-assisted approaches. These efforts aim to improve the environmental impact of pharmaceutical synthesis .
properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELFVOGWPJFQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- | |
CAS RN |
62572-90-1 | |
Record name | H-93/82 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | H-93/82 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458HK2AA15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: Why is the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol important in the context of pharmaceutical development?
A1: As highlighted in the research paper, the presence of impurities in drug substances can significantly impact drug safety and efficacy []. 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is identified as Impurity D of Metoprolol in the European Pharmacopeia. Understanding its synthesis allows for:
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